Scaffold Provenance: Structural Confirmation in a High-Resolution DYRK1A Co-Crystal
The value of Pyrazin-2-yl(pyridin-3-yl)methanone is substantiated by its incorporation into a lead inhibitor whose binding mode is validated by a 2.465 Å resolution X-ray co-crystal structure with the kinase DYRK1A (PDB: 6EIL) [1]. The structure confirms the compound, when properly functionalized as a derivative, provides a core scaffold that achieves a specific, high-affinity binding pose [1]. This is a differentiating advantage over generic, uncharacterized ketones, as it provides a proven structural foundation for rational, structure-based drug design [1].
| Evidence Dimension | Scaffold Utility and Structural Validation |
|---|---|
| Target Compound Data | Derivative (XMD8-49) based on the scaffold is a potent DYRK1A inhibitor with a validated binding pose [1]. |
| Comparator Or Baseline | Generic heteroaromatic ketones without co-crystal validation. |
| Quantified Difference | Not applicable; comparison is qualitative. |
| Conditions | X-ray crystallography of DYRK1A kinase domain in complex with inhibitor derivative [1]. |
Why This Matters
This co-crystal evidence de-risks medicinal chemistry campaigns by confirming the scaffold is capable of engaging a high-value kinase target in a specific conformation.
- [1] Czarna, A., Wang, J., Zelencova, D., Liu, Y., Deng, X., Choi, H.G., Zhang, T., Zhou, W., Chang, J.W., Kildalsen, H., Seternes, O.M., Gray, N.S., Engh, R.A., Rothweiler, U. Novel Scaffolds for Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK1A) Inhibitors. J. Med. Chem., 61:7560-7572, 2018. PDB ID: 6EIL. View Source
